Cas no 76950-85-1 (2(1H)-Pyridinethione,1-[(4-methylphenyl)methyl]-4,6-diphenyl-)
76950-85-1 structure
Product Name:2(1H)-Pyridinethione,1-[(4-methylphenyl)methyl]-4,6-diphenyl-
CAS No:76950-85-1
MF:C25H21NS
MW:367.50594496727
CID:578986
PubChem ID:186941
Update Time:2025-04-19
2(1H)-Pyridinethione,1-[(4-methylphenyl)methyl]-4,6-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyridinethione,1-[(4-methylphenyl)methyl]-4,6-diphenyl-
- 1-(p-Methylbenzyl)-4,6-diphenylpyridine-2-thione
- 1-[(4-methylphenyl)methyl]-4,6-diphenylpyridine-2-thione
- 1-[(4-Methylphenyl)methyl]-4,6-diphenylpyridine-2(1H)-thione
- 76950-85-1
- DTXSID50998226
- 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl-
-
- Inchi: 1S/C25H21NS/c1-19-12-14-20(15-13-19)18-26-24(22-10-6-3-7-11-22)16-23(17-25(26)27)21-8-4-2-5-9-21/h2-17H,18H2,1H3
- InChI Key: CAZZBXCHQQDBGO-UHFFFAOYSA-N
- SMILES: S=C1C=C(C2C=CC=CC=2)C=C(C2C=CC=CC=2)N1CC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 367.139
- Monoisotopic Mass: 367.139
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 569
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 35.3Ų
Experimental Properties
- Density: 1.21
- Boiling Point: 548.2°Cat760mmHg
- Flash Point: 285.3°C
- Refractive Index: 1.699
2(1H)-Pyridinethione,1-[(4-methylphenyl)methyl]-4,6-diphenyl- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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